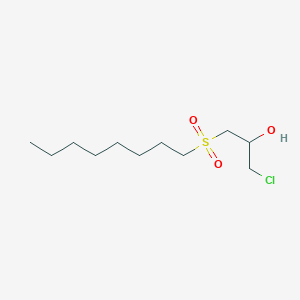![molecular formula C20H22FN5O2S B11461544 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11461544.png)
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-8-(4-FLUOROPHENYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines
Preparation Methods
The synthesis of 2-{[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-8-(4-FLUOROPHENYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multiple stepsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-oxoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxoethylsulfanyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-8-(4-FLUOROPHENYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,3,5]triazines and their derivatives. Compared to these compounds, 2-{[2-(2-ETHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-8-(4-FLUOROPHENYL)-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, the presence of the 4-fluorophenyl group enhances its binding affinity to certain targets, while the 2-oxoethylsulfanyl moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C20H22FN5O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-(4-fluorophenyl)-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C20H22FN5O2S/c1-2-15-5-3-4-10-25(15)17(27)12-29-19-23-18-16(11-22-26(18)20(28)24-19)13-6-8-14(21)9-7-13/h6-9,11,15H,2-5,10,12H2,1H3,(H,23,24,28) |
InChI Key |
SRHJARVRFLONLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-ethyl-15-methyl-3-methylsulfanyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11461465.png)
![N-(4-{[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11461470.png)
![1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea](/img/structure/B11461475.png)
![Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461481.png)

![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11461508.png)
![3-(2,3-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11461514.png)
![N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11461526.png)
![2-Amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11461552.png)
![2-(2,3-dihydro-1H-indol-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11461556.png)

![3-(4-Bromophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11461568.png)
![ethyl (2Z)-3-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11461575.png)
![(3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11461577.png)
